molecular formula C7H12N4O B8709937 N-(2-methoxy-ethyl)-pyrazine-2,5-diamine

N-(2-methoxy-ethyl)-pyrazine-2,5-diamine

Cat. No. B8709937
M. Wt: 168.20 g/mol
InChI Key: KJUPXFIONCERBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxy-ethyl)-pyrazine-2,5-diamine is a useful research compound. Its molecular formula is C7H12N4O and its molecular weight is 168.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C7H12N4O

Molecular Weight

168.20 g/mol

IUPAC Name

2-N-(2-methoxyethyl)pyrazine-2,5-diamine

InChI

InChI=1S/C7H12N4O/c1-12-3-2-9-7-5-10-6(8)4-11-7/h4-5H,2-3H2,1H3,(H2,8,10)(H,9,11)

InChI Key

KJUPXFIONCERBY-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=NC=C(N=C1)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of (2-methoxy-ethyl)-(5-nitro-pyrazin-2-yl)-amine (290 mg, 1.46 mmol) in ethyl acetate (25 mL) was treated with 10% palladium on activated carbon (40 mg). The reaction mixture was then placed on a Parr shaker under a hydrogen atomsphere of 50 psi for 4 h. The catalyst was then filtered off through a pad of celite, and the celite pad was then washed well with ethyl acetate. The filtrate was then concentrated in vacuo. Biotage chromatography (FLASH 12M, Silica, 98/2 to 95/5 methylene chloride/methanol) afforded N-(2-methoxy-ethyl)-pyrazine-2,5-diamine (198 mg, 80%) as an orange solid: EI-HRMS m/e calcd for C7H12N4O (M+) 168.1011, found 168.1018.
Quantity
290 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
40 mg
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.